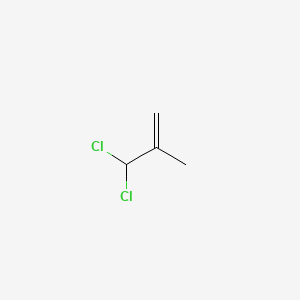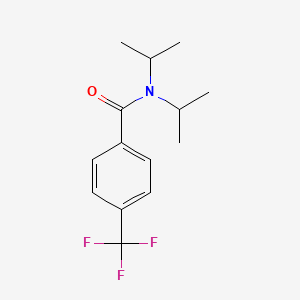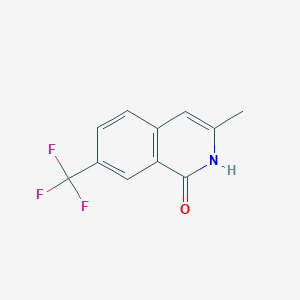
Biotin-cystamine TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-cystamine trifluoroacetic acid is a cleavable, biotinylated crosslinkerThis compound is used in various scientific research applications due to its dual functionality: enrichment via the biotin and an embedded disulfide bridge for cleavage under reducing conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of biotin-cystamine trifluoroacetic acid involves the coupling of biotin with cystamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the biotinylated product. The reaction is carried out under mild conditions to preserve the integrity of the biotin and cystamine moieties .
Industrial Production Methods
Industrial production methods for biotin-cystamine trifluoroacetic acid are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated synthesis platforms and bulk reagents to ensure consistency and efficiency in production .
化学反应分析
Types of Reactions
Biotin-cystamine trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include biotinylated peptides, proteins, and other biomolecules. The cleavage of the disulfide bridge under reducing conditions releases the biotinylated product .
科学研究应用
Biotin-cystamine trifluoroacetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a cleavable linker in the synthesis of biotinylated compounds.
Biology: Employed in protein labeling and purification, allowing for the enrichment and isolation of biotinylated proteins.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated reagents for various biochemical assays .
作用机制
The mechanism of action of biotin-cystamine trifluoroacetic acid involves the biotin moiety binding to avidin or streptavidin with high affinity. The disulfide bridge can be cleaved under reducing conditions, releasing the biotinylated product. This dual functionality allows for the enrichment and subsequent release of target molecules in various biochemical assays .
相似化合物的比较
Biotin-cystamine trifluoroacetic acid is unique due to its cleavable disulfide bridge and biotin moiety. Similar compounds include:
Biotin-PEG2-amine: A biotinylated compound with a polyethylene glycol (PEG) linker.
Biotin-SS-NHS: A biotinylated compound with a succinimidyl ester linker.
Biotin-PEG3-maleimide: A biotinylated compound with a maleimide linker
These compounds differ in their linkers and functional groups, which affect their reactivity and applications. Biotin-cystamine trifluoroacetic acid’s cleavable disulfide bridge makes it particularly useful for applications requiring reversible biotinylation .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3.C2HF3O2/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;3-2(4,5)1(6)7/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);(H,6,7)/t10-,11-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBCHCOZFAGWJW-SQRKDXEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27F3N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)





![2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine](/img/structure/B6316316.png)







